molecular formula C14H15N5O2 B11782149 (6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine CAS No. 1706439-11-3

(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

Cat. No.: B11782149
CAS No.: 1706439-11-3
M. Wt: 285.30 g/mol
InChI Key: UQCXUYJXSLSSJT-UHFFFAOYSA-N
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Description

(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a methanamine group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Fusion with Pyridazine Ring: The triazole ring is then fused with a pyridazine ring through a condensation reaction, often using a suitable catalyst and solvent.

    Introduction of the Methanamine Group: The methanamine group is introduced via a nucleophilic substitution reaction, where an amine reacts with a halogenated precursor.

    Attachment of the 3,4-Dimethoxyphenyl Group: The final step involves the attachment of the 3,4-dimethoxyphenyl group through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and automated purification systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Halogenated precursors, nucleophiles or electrophiles, catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as enzyme inhibitors and receptor modulators.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound features a triazole ring fused to a thiadiazine ring and has similar biological activities.

    1,2,4-Triazolo[4,3-a]quinoxaline: This compound has a triazole ring fused to a quinoxaline ring and is known for its antiviral and antimicrobial properties.

    1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: This compound contains a triazole ring fused to a tetrazine ring and is used in the development of energetic materials.

Uniqueness

(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

1706439-11-3

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

[6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methanamine

InChI

InChI=1S/C14H15N5O2/c1-20-11-5-3-9(7-12(11)21-2)10-4-6-13-16-17-14(8-15)19(13)18-10/h3-7H,8,15H2,1-2H3

InChI Key

UQCXUYJXSLSSJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3CN)C=C2)OC

Origin of Product

United States

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